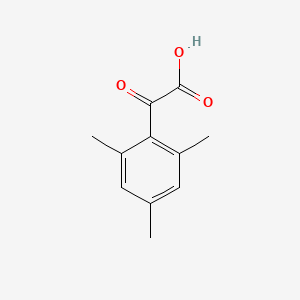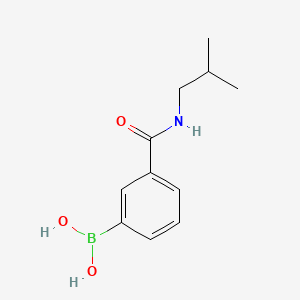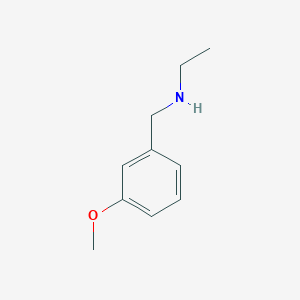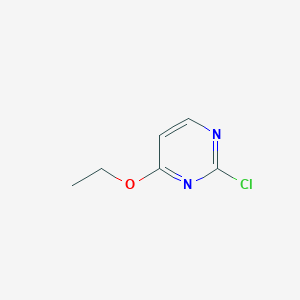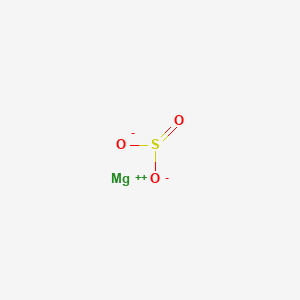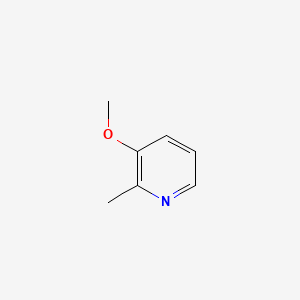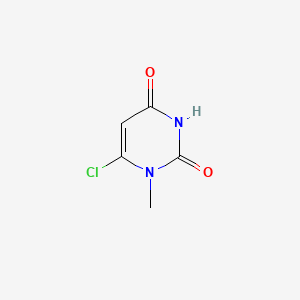
2-Bromopyrene
Descripción general
Descripción
2-Bromopyrene is an organic compound derived from pyrene, a polycyclic aromatic hydrocarbon. It is characterized by the presence of a bromine atom attached to the second carbon of the pyrene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromopyrene typically involves the bromination of pyrene. One common method employs N-bromosuccinimide (NBS) in chloroform at temperatures ranging from 15 to 20 degrees Celsius over a 24-hour period, resulting in a high yield of 96% . Another approach involves the use of molecular bromine (Br2) or a bromine-hydrogen peroxide system (Br2/H2O2) under varying conditions depending on the specific isomer being synthesized .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromopyrene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.
Oxidation: The compound can be oxidized to form pyrenequinones.
Reduction: Reduction reactions can convert this compound to pyrene or other derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as alkyl halides, acyl halides, and nitrating agents are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products:
Electrophilic Aromatic Substitution: Various substituted pyrenes depending on the electrophile used.
Oxidation: Pyrenequinones and other oxidized derivatives.
Reduction: Pyrene and reduced pyrene derivatives.
Aplicaciones Científicas De Investigación
2-Bromopyrene has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of other pyrene derivatives and functionalized materials.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Environmental Studies: Employed as a probe to study the behavior of polycyclic aromatic hydrocarbons in the environment.
Biology and Medicine: Investigated for its potential interactions with biological molecules and its role in studying carcinogenicity of polycyclic aromatic hydrocarbons.
Mecanismo De Acción
The mechanism of action of 2-Bromopyrene involves its interaction with various molecular targets through electrophilic aromatic substitution reactions. The bromine atom’s presence enhances the compound’s reactivity, allowing it to participate in diverse chemical transformations. The pathways involved include the activation of the aromatic ring and subsequent substitution or addition reactions .
Comparación Con Compuestos Similares
- 1-Bromopyrene
- 2,7-Dibromopyrene
- 1,6-Dibromopyrene
- 1,8-Dibromopyrene
- 1,3-Dibromopyrene
- 1,7-Dibromopyrene
- 1,3,6-Tribromopyrene
- 1,3,6,8-Tetrabromopyrene
Comparison: 2-Bromopyrene is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to other bromopyrene isomers, this compound offers distinct advantages in synthetic routes and functionalization strategies, making it a valuable intermediate in various chemical processes .
Propiedades
IUPAC Name |
2-bromopyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Br/c17-14-8-12-6-4-10-2-1-3-11-5-7-13(9-14)16(12)15(10)11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVOKXARZCJTIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)Br)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10169076 | |
| Record name | Pyrene, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1714-27-8 | |
| Record name | Pyrene, 2-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001714278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrene, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


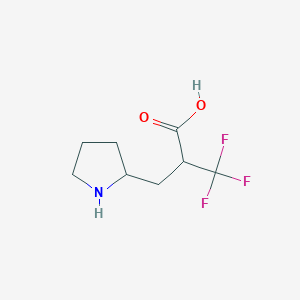

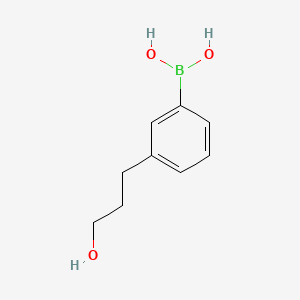
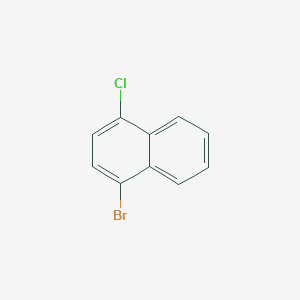
![Benzyl 5-amino-4-[(tert-butoxycarbonyl)amino]-5-oxopentanoate](/img/structure/B1587459.png)
